molecular formula C15H17N3O6 B2427732 2-Methoxyethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 294197-67-4

2-Methoxyethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2427732
CAS No.: 294197-67-4
M. Wt: 335.316
InChI Key: WQOLMELWMKTPCR-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17N3O6 and its molecular weight is 335.316. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Antidiabetic Activity : Novel dihydropyrimidine derivatives were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. This study highlights the potential of these compounds in managing diabetes through enzyme inhibition mechanisms J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021.

  • Ring Expansion and Rearrangement : Research on the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to methoxy- and cyano- derivatives demonstrates the compound's versatility in organic synthesis, leading to new molecular structures E. Bullock, R. Carter, B. Gregory, D. C. Shields, 1972.

  • Thermodynamic Properties : The solubility, enthalpy, and entropy of dissolution of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in various solvents were studied, offering insights into its solubility and interactions with different solvents O. Ridka, V. Matiychuk, I. Sobechko, N. Tyshchenko, M. Novyk, V. Sergeev, L. Goshko, 2019.

  • Synthesis and Pharmacological Investigation : The synthesis and evaluation of ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates for antihypertensive and anti-inflammatory activities were explored. This research contributes to understanding the pharmacological potential of tetrahydropyrimidine derivatives R. Chikhale, R. Bhole, P. Khedekar, K. Bhusari, 2009.

Properties

IUPAC Name

2-methoxyethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-9-12(14(19)24-7-6-23-2)13(17-15(20)16-9)10-4-3-5-11(8-10)18(21)22/h3-5,8,13H,6-7H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOLMELWMKTPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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